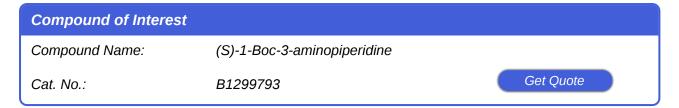


A Comprehensive Technical Guide to tert-butyl (S)-3-aminopiperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (S)-3-aminopiperidine-1-carboxylate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, spectroscopic data, and provides detailed experimental protocols for its synthesis.

Chemical Structure and Identifiers

tert-butyl (S)-3-aminopiperidine-1-carboxylate is a piperidine derivative featuring a primary amine at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The "(S)" designation indicates the stereochemistry at the chiral center (C3).



Identifier	Value	
IUPAC Name	tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1]	
CAS Number	625471-18-3[2]	
Molecular Formula	C10H20N2O2[1][2]	
Molecular Weight	200.28 g/mol [1]	
PubChem CID	545809[1]	
Synonyms	(S)-1-Boc-3-aminopiperidine, (S)-3-Amino-1-N-Boc-piperidine, tert-Butyl (S)-3-amino-1-piperidinecarboxylate[1]	

Physicochemical Properties

This compound is typically a colorless to yellow gum or semi-solid.[3] It is soluble in organic solvents such as dimethylsulfoxide.[3]

Property	Value	Source
Appearance	Colorless to yellow Gum or Semi-Solid	[3]
Boiling Point	277.3°C at 760 mmHg	[3]
Density	1.0±0.1 g/cm ³	[3]
Flash Point	122°C	[3]
Refractive Index	1.484	[3]
Specific Rotation [α]D	-28.5° (c=1, DMF)	[3]
Water Solubility	Soluble in dimethylsulfoxide	[3]

Spectroscopic Data



The identity and purity of tert-butyl (S)-3-aminopiperidine-1-carboxylate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the reported structure.

 1 H NMR (400MHz, CDCl₃): δ 4.02–3.78 (m, 2H), 3.82 (m, 2H), 3.61 (m, 1H), 1.92 (m, 1H), 1.72 (m, 1H), 1.61–1.42 (s, 12H), 1.32 (m, 1H).[4]

¹³C NMR (101 MHz, Chloroform-d): δ 154.78, 79.54, 53.47, 39.02, 34.45, 28.48.[5]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic peaks for the functional groups present in the molecule. A broad band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine.[6] The strong absorption around 1691 cm⁻¹ is indicative of the C=O stretching of the Boc-protecting group.[7]

Mass Spectrometry (MS)

Mass spectral analysis shows a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for Boc-protected amines include the loss of a tert-butyl group or the entire Boc group.[8][9] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[10]

Experimental Protocols

tert-butyl (S)-3-aminopiperidine-1-carboxylate can be synthesized through several routes. Below are detailed protocols for two common methods.

Synthesis via Boc Protection of (S)-3-Aminopiperidine

This method involves the direct protection of the commercially available (S)-3-aminopiperidine.

Materials:

(S)-3-aminopiperidine



- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or other suitable base
- Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve (S)-3-aminopiperidine in the chosen solvent (e.g., CH₂Cl₂) and cool the solution to 0
 °C in an ice bath.
- Add the base (e.g., triethylamine, 1.5-2 equivalents).
- Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent.
- Allow the reaction mixture to warm to room temperature and stir overnight.[11]
- Quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3 x
 25 mL of tert-butyl methyl ether).[11]
- Combine the organic extracts and wash with 0.1 N aqueous HCl, followed by saturated aqueous NaHCO₃ solution and then brine.[11]
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[11]
- Purify the crude product by column chromatography on silica gel if necessary.

Synthesis via Reduction of an Azido Precursor



This route involves the synthesis of an azido intermediate followed by its reduction to the desired amine.

Materials:

- tert-butyl (S)-3-azidopiperidine-1-carboxylate
- Palladium on carbon (Pd/C, 10%)
- Ethanol or Methanol
- Hydrogen gas (H₂) source
- Celite

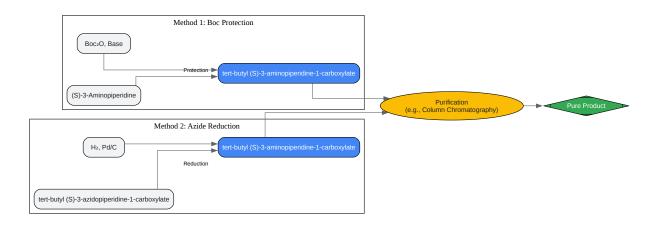
Procedure:

- Dissolve tert-butyl (S)-3-azidopiperidine-1-carboxylate (1 equivalent) in ethanol in a reaction vessel.
- Add a catalytic amount of 10% Pd/C (e.g., 150 mg for 29.9 mmol of substrate).[3]
- Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously overnight at room temperature.[3]
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the Celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the product, which can be used without further purification if of sufficient purity.[3] A 90% yield has been reported for this reaction.[3]

Visualization of Synthesis Workflow



The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl (S)-3-aminopiperidine-1-carboxylate.



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